5-Chloro-3-methyl-1,2,4-oxadiazole
Description
5-Chloro-3-methyl-1,2,4-oxadiazole (CAS: 67869-91-4) is a heterocyclic compound featuring a five-membered oxadiazole ring with chlorine at position 5 and a methyl group at position 3. Its molecular formula is C₃H₃ClN₂O, with a molecular weight of 118.52 g/mol. This compound is structurally versatile, serving as a precursor or intermediate in pharmaceuticals, agrochemicals, and materials science. The electron-withdrawing chlorine substituent enhances its reactivity in nucleophilic substitutions and cycloadditions, while the methyl group contributes to steric and electronic modulation .
Properties
IUPAC Name |
5-chloro-3-methyl-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3ClN2O/c1-2-5-3(4)7-6-2/h1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDBFRHGFMDYIIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90606515 | |
| Record name | 5-Chloro-3-methyl-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90606515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.52 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67869-91-4 | |
| Record name | 5-Chloro-3-methyl-1,2,4-oxadiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67869-91-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-3-methyl-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90606515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Comparison with Structurally Similar Oxadiazole Derivatives
Substituent Position and Functional Group Variations
Key Observations :
- Positional Effects : Chlorine at position 5 (as in 5-chloro-3-methyl) enhances electrophilicity compared to methyl-substituted analogues (e.g., 5-methyl-3-phenyl), which are more lipophilic and suited for anti-inflammatory applications .
- Functional Group Impact : Bulky groups like tert-butyl () improve thermal stability for energetic materials, while chloromethyl groups () enable further functionalization in drug synthesis.
Key Observations :
- Electron-Withdrawing Groups (EWGs) : Para-substituted EWGs on aromatic rings (e.g., nitro, chloro) enhance anticancer activity, as seen in compound 8 .
- Alkyl Chain Length : Longer alkyl chains (e.g., ethyl, cyclopropyl) in 5-substituted oxadiazoles increase cytotoxicity but marginally improve antiviral activity .
Physicochemical and Energetic Properties
Table 3: Energetic and Stability Profiles
Key Observations :
- Energetic Derivatives: Nitramino and trinitromethyl substituents significantly enhance detonation performance and thermal stability compared to chloro/methyl analogues .
- Salt Formation : Hydroxylammonium salts of oxadiazoles (e.g., compound 12) improve stability and energetic performance, rivaling RDX .
Preparation Methods
Reaction Mechanism and Substrate Selection
The most widely validated method for synthesizing 1,2,4-oxadiazoles involves the condensation of amidoximes with acyl chlorides. For 5-chloro-3-methyl-1,2,4-oxadiazole, methylamidoxime (CH₃C(=NOH)NH₂) reacts with chlorocarbonyl chloride (ClCOCl) in a polar aprotic solvent such as dichloromethane or tetrahydrofuran. The reaction proceeds via nucleophilic attack of the amidoxime’s amino group on the electrophilic carbonyl carbon, followed by cyclodehydration to form the oxadiazole ring (Figure 1).
$$
\text{CH₃C(=NOH)NH₂ + ClCOCl → C₄H₄ClN₂O + 2 HCl}
$$
Optimized Conditions :
Limitations and Side Reactions
Competitive hydrolysis of ClCOCl to CO₂ and HCl necessitates strict moisture control. Substoichiometric acyl chloride or elevated temperatures (>40°C) favor byproducts such as 3-methyl-1,2,4-oxadiazol-5(4H)-one.
Hydroxamyl Chloride-Nitrile Cycloaddition
Synthetic Protocol from Patent Literature
A method detailed in U.S. Patent 3,574,222 involves the reaction of methyl-substituted hydroxamyl chlorides with chloroacetonitrile (ClCH₂CN). For example, methyl glyoxalate chloroxime (CH₃C(=NCl)OCO₂R) reacts with ClCH₂CN at 80–100°C in toluene, producing this compound via 1,3-dipolar cycloaddition (Figure 2).
$$
\text{CH₃C(=NCl)OCO₂R + ClCH₂CN → C₄H₄ClN₂O + RCO₂H}
$$
Key Parameters :
Regiochemical Considerations
The nitrile’s electron-deficient nature directs cycloaddition regioselectivity, ensuring chlorine incorporation at position 5. This method avoids trichloromethyl intermediates, simplifying purification.
Trichloromethyl-to-Chloro Substitution
Precursor Synthesis and Functionalization
3-Methyl-5-trichloromethyl-1,2,4-oxadiazole, synthesized via amidoxime-trichloroacetic anhydride fusion, serves as a precursor. Treatment with anhydrous AlCl₃ in chlorobenzene at 120°C induces nucleophilic substitution, replacing trichloromethyl with chlorine (Figure 3).
$$
\text{CH₃C₃Cl₃N₂O + AlCl₃ → C₄H₄ClN₂O + AlCl₃·CCl₃}
$$
Challenges :
- Byproduct Formation: Residual trichloromethane (CHCl₃) requires fractional distillation.
- Yield: 55–60% due to competing decomposition.
Comparative Analysis of Methodologies
Efficiency and Scalability
Table 1 summarizes critical metrics for each method:
| Method | Yield (%) | Purity (%) | Reaction Time (h) | Scalability |
|---|---|---|---|---|
| Amidoxime-Acyl Chloride | 72 | 98 | 3 | High |
| Hydroxamyl-Nitrile | 75 | 95 | 2.5 | Moderate |
| Trichloromethyl Substitution | 58 | 90 | 6 | Low |
The amidoxime-acyl chloride route offers superior scalability and purity, whereas the substitution method is limited by moderate yields and complex purification.
Q & A
Q. What are the standard synthetic routes for 5-chloro-3-methyl-1,2,4-oxadiazole and its derivatives?
A common method involves cyclization reactions starting from substituted precursors. For example, 5-(chloromethyl)-3-substitutedphenyl-1,2,4-oxadiazoles can be synthesized via nucleophilic substitution or condensation reactions under reflux conditions (e.g., acetonitrile, 80°C) . Key steps include:
Q. How can structural characterization of this compound derivatives be performed?
A combination of spectroscopic and crystallographic techniques is essential:
- Spectroscopy : ¹H NMR (δ 2.5–3.0 ppm for methyl groups), ¹³C NMR (C-Cl signals at ~100–110 ppm), and IR for functional group validation .
- X-ray crystallography : Submit crystals to the Cambridge Crystallographic Data Centre (CCDC) for structural refinement using SHELX programs. SHELXL is recommended for small-molecule refinement .
Q. What in vitro assays are suitable for preliminary biological evaluation of these compounds?
- Antimicrobial/Cytotoxicity : Use MTT assays against cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
- Antioxidant activity : Employ DPPH/ABTS radical scavenging assays or DNA oxidation inhibition (e.g., AAPH-induced damage) .
- Dosage considerations : Adjust concentrations based on solubility (DMSO or aqueous buffers) and include positive controls (e.g., ascorbic acid for antioxidants) .
Advanced Research Questions
Q. How can reaction mechanisms and kinetics of oxadiazole rearrangements be studied?
For rearrangements (e.g., hydrazone-to-triazole transformations):
- Kinetic experiments : Monitor reaction progress in mixed solvents (dioxane/water) using UV-Vis spectroscopy or HPLC. Track pH dependence (pS+ scale) to distinguish uncatalyzed vs. base-catalyzed pathways .
- Computational modeling : Employ Gaussian 03 to calculate transition states and activation energies. Compare with experimental rate constants to validate mechanisms .
Q. What strategies optimize the thermal stability and energetic performance of oxadiazole-based materials?
- Functionalization : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to enhance density and thermal stability .
- Thermal analysis : Use DSC to determine decomposition temperatures (>200°C indicates stability). For energetic materials, calculate detonation velocity (VOD) and pressure (P) via Kamlet-Jacobs equations .
- Example : 2-3 (1,2,4-oxadiazole/1,2,5-oxadiazole hybrid) showed VOD = 9046 m/s and P = 37.4 GPa, outperforming RDX .
Q. How do noncovalent interactions influence crystallographic packing in oxadiazole derivatives?
- X-ray analysis : Identify CH⋯N and CH⋯π interactions in crystal lattices. For example, tertiary butyl or fluorophenyl substituents enhance packing efficiency via steric and electronic effects .
- Hirshfeld surface analysis : Quantify interaction contributions (e.g., van der Waals vs. hydrogen bonding) using CrystalExplorer .
Q. How can molecular docking guide the design of oxadiazole-based enzyme inhibitors?
- Target selection : Focus on enzymes like Src kinase or lipoxygenase (LOX). Retrieve protein structures from PDB (e.g., 3D8F for Src) .
- Docking workflow : Use AutoDock Vina to simulate ligand binding. Prioritize derivatives with hydrogen bonds to active-site residues (e.g., Lys295 in LOX) .
Data Contradiction and Validation
Q. How to resolve discrepancies in biological activity data across studies?
- Assay standardization : Ensure consistent cell lines, incubation times, and solvent controls. For example, cytotoxicity in increased with oxadiazole substituent hydrophobicity, suggesting solvent interactions skewed results .
- Dose-response validation : Replicate experiments with independent batches and include triplicates to assess reproducibility .
Q. What computational methods validate experimental spectroscopic data?
- DFT calculations : Compare computed (Gaussian) vs. experimental NMR/IR spectra. Deviations >5% may indicate impurities or tautomeric forms .
- MS fragmentation modeling : Use tools like MassFrontier to predict fragmentation patterns and confirm molecular structures .
Methodological Tables
Q. Table 1. Key Analytical Parameters for Oxadiazole Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
